Vegfr-2-IN-24
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H23N3O6S |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
ethyl 4-[[4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H23N3O6S/c1-2-37-27(35)20-10-14-22(15-11-20)30-25(33)19-8-12-21(13-9-19)29-24(32)17-31-26(34)23(38-28(31)36)16-18-6-4-3-5-7-18/h3-16H,2,17H2,1H3,(H,29,32)(H,30,33)/b23-16- |
InChI Key |
XITOIHQHSGSJMM-KQWNVCNZSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Vegfr-2-IN-24: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-24 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted action disrupts the formation of new blood vessels, a process vital for tumor growth and metastasis, highlighting its potential as an anti-cancer therapeutic. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: Inhibition of VEGFR-2 Kinase
This compound functions as a competitive inhibitor of ATP at the catalytic site of the VEGFR-2 tyrosine kinase. The binding of vascular endothelial growth factor (VEGF) to the extracellular domain of VEGFR-2 typically induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade serves as a docking site for various signaling proteins, initiating downstream pathways that lead to angiogenesis. This compound, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby blocking the initiation of the signaling cascade.
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (µM) |
| This compound | 0.22 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 11.19 |
| HCT-116 | Colorectal Carcinoma | 8.99 |
| MCF-7 | Breast Cancer | 7.10 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit the proliferation of the cancer cell lines by 50% after 72 hours of treatment.
Signaling Pathway Inhibition
This compound's inhibition of VEGFR-2 autophosphorylation directly impacts several critical downstream signaling pathways essential for angiogenesis.
Caption: Inhibition of VEGFR-2 signaling by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase. The amount of phosphorylated substrate is detected, and the inhibition is calculated by comparing the activity in the presence of the test compound to a control.
Protocol:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. To each well of a 96-well plate, add the VEGFR-2 kinase and the substrate peptide. c. Add the diluted this compound or DMSO (vehicle control) to the respective wells. d. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the kinase reaction by adding a solution of ATP to each well. f. Incubate the plate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). g. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. h. The luminescence or absorbance is measured using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (HepG2, HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure: a. Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the cell culture medium. c. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control. d. Incubate the plates for 72 hours. e. After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. f. Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. g. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Visualization
Caption: Workflow for kinase and cell viability assays.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 kinase. Its ability to block the primary signaling pathways responsible for angiogenesis, coupled with its demonstrated anti-proliferative effects on various cancer cell lines, establishes it as a promising candidate for further preclinical and clinical development in oncology. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the VEGF/VEGFR-2 axis.
Vegfr-2-IN-24: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Vegfr-2-IN-24, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and molecular biology.
Chemical Structure and Physicochemical Properties
This compound, identified by the CAS number 2455414-26-1, is a small molecule inhibitor targeting the VEGFR-2 kinase.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 4-(2-(5-((Z)-(2-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-3-yl)methyl)-2,4-dioxothiazolidin-3-yl)acetamido)benzoate | Inferred from SMILES |
| Molecular Formula | C28H23N3O6S | [1][2] |
| Molecular Weight | 529.56 g/mol | [1][2] |
| CAS Number | 2455414-26-1 | [1][2] |
| SMILES | O=C(OCC)C1=CC=C(NC(C2=CC=C(NC(CN(C/3=O)C(SC3=C/C4=CC=CC=C4)=O)=O)C=C2)=O)C=C1 | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[2] By inhibiting VEGFR-2, this compound can disrupt the signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are crucial for tumor growth and metastasis.
In Vitro Kinase Inhibitory Activity
This compound demonstrates significant inhibitory activity against the VEGFR-2 kinase.
| Target | IC50 | Source |
| VEGFR-2 | 0.22 µM | [2] |
Cell-Based Cytotoxicity
The compound has been shown to exhibit cytotoxic effects against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 | Source |
| HepG2 | Hepatocellular Carcinoma | 11.19 µM | [2] |
| HCT-116 | Colorectal Carcinoma | 7.10 µM | [2] |
| MCF-7 | Breast Cancer | 8.99 µM | [2] |
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that are critical for angiogenesis. The diagram below illustrates the major pathways activated upon VEGFR-2 stimulation.
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Caption: General workflow for an in vitro VEGFR-2 kinase assay.
Protocol:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[3][4]
-
Compound Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells of a microplate.[3][4]
-
Enzyme Addition: Add the purified recombinant VEGFR-2 kinase to the wells.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mix containing ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[3]
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo™. The luminescence signal is inversely proportional to the kinase activity.[3][4][5][6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.[7][8][9]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7][8][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[7][8][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of VEGFR-2 Signaling
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the VEGFR-2 signaling pathway in response to inhibitor treatment.
Protocol:
-
Cell Treatment and Lysis: Treat endothelial cells (e.g., HUVECs) with VEGF in the presence or absence of this compound. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of VEGFR-2, Akt, and ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
References
- 1. This compound 2455414-26-1 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. pubcompare.ai [pubcompare.ai]
Vegfr-2-IN-24: A Technical Guide to its Binding Affinity for VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the inhibitor Vegfr-2-IN-24 to its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the quantitative binding data, the detailed experimental protocols used for its determination, and the broader context of the VEGFR-2 signaling pathway.
Executive Summary
This compound is a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Understanding its binding affinity is crucial for assessing its therapeutic potential in cancer and other diseases characterized by pathological blood vessel formation. This guide serves as a comprehensive resource for researchers working with this compound, providing the necessary data and methodologies to support further investigation and drug development efforts.
Quantitative Binding Affinity Data
The inhibitory activity of this compound against VEGFR-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and more potent inhibition.
| Compound | Target | IC50 (µM) |
| This compound | VEGFR-2 | 0.22[1] |
In addition to its primary target, the activity of this compound has been evaluated against several human cancer cell lines, demonstrating its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 11.19[1] |
| HCT-116 | Colorectal Carcinoma | 8.99[1] |
| MCF-7 | Breast Cancer | 7.10[1] |
Experimental Protocols
The determination of the IC50 value for this compound's inhibition of VEGFR-2 is performed using an in vitro kinase assay. The following protocol is a detailed representation of the methodology employed.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
VEGFR-2 substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (dissolved in DMSO)
-
Kinase-Glo™ MAX reagent or similar ATP detection reagent
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions. A stock solution of this compound is prepared in DMSO and then serially diluted to the desired concentrations in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the following components:
-
Blank: Assay buffer without enzyme or inhibitor.
-
Positive Control: VEGFR-2 kinase, substrate, and ATP in assay buffer.
-
Test Wells: VEGFR-2 kinase, substrate, ATP, and varying concentrations of this compound in assay buffer.
-
-
Kinase Reaction: a. The VEGFR-2 enzyme is added to the appropriate wells containing the assay buffer and the serially diluted this compound or vehicle (DMSO). b. The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme. c. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. d. The plate is then incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate.
-
Signal Detection: a. Following the incubation, the reaction is stopped, and the amount of remaining ATP is quantified using a reagent such as Kinase-Glo™ MAX. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present. b. The luminescence is measured using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice-versa.
-
Data Analysis: a. The raw luminescence data is converted to percent inhibition relative to the positive control. b. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The specific detection method cited for the determination of the IC50 of compounds from the same class as this compound involves an anti-phosphotyrosine antibody with the AlphaScreen™ system (PerkinElmer)[2]. This technology is a bead-based immunoassay where the phosphorylation of a biotinylated substrate is detected by a streptavidin-coated donor bead and a phosphotyrosine-specific antibody conjugated to an acceptor bead. When in close proximity, laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the downstream signaling effects of Vascular Endothelial Growth Factor-A (VEGF-A). The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation initiates a cascade of intracellular signaling pathways that are crucial for angiogenesis.
The following diagram illustrates the major signaling pathways activated by VEGFR-2.
Caption: VEGFR-2 Signaling Pathways
Experimental Workflow for IC50 Determination
The logical flow of an experiment to determine the IC50 of an inhibitor like this compound is depicted below.
Caption: IC50 Determination Workflow
References
An In-depth Technical Guide to the In Vitro Efficacy of VEGFR-2 Inhibitors in Cancer Cell Lines
Disclaimer: Publicly available data for a compound specifically named "Vegfr-2-IN-24" could not be located. This guide provides a comprehensive overview of the in vitro inhibitory concentrations (IC50) of various well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors in diverse cancer cell lines, along with detailed experimental methodologies and relevant signaling pathways. The presented data serves as a representative example of the preclinical evaluation of this important class of anti-cancer agents.
This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and pharmacology. It aims to provide a detailed understanding of the in vitro assessment of VEGFR-2 inhibitors, focusing on their anti-proliferative effects in cancer cell lines.
Data Presentation: In Vitro IC50 Values of Representative VEGFR-2 Inhibitors
The following table summarizes the in vitro IC50 values of several known VEGFR-2 inhibitors against a panel of human cancer cell lines. These values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation or viability.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 23j | MCF-7 (Breast) | 10.3 | [1] |
| HepG2 (Liver) | 6.4 | [1] | |
| Compound 6 | HepG-2 (Liver) | 7.80 ± 0.025 | [2] |
| HCT-116 (Colon) | 9.30 ± 0.02 | [2] | |
| Compound 7 | HepG-2 (Liver) | 10.20 ± 0.035 | [2] |
| HCT-116 (Colon) | 15.90 ± 0.041 | [2] | |
| Compound 11 | A549 (Lung) | 10.61 | [3] |
| HepG-2 (Liver) | 9.52 | [3] | |
| Caco-2 (Colon) | 12.45 | [3] | |
| MDA-MB-231 (Breast) | 11.52 | [3] | |
| Sorafenib | HepG-2 (Liver) | 5.28 ± 0.21 | [2] |
| HCT-116 (Colon) | 7.28 ± 0.58 | [2] | |
| A549 (Lung) | 14.10 | [3] | |
| Caco-2 (Colon) | 9.25 | [3] | |
| MDA-MB-231 (Breast) | 7.31 | [3] |
Experimental Protocols
The determination of in vitro IC50 values is a critical step in the evaluation of potential anti-cancer compounds. The following are detailed methodologies for commonly employed assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
VEGFR-2 inhibitor stock solution (typically in DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or a solution of isopropanol with 0.5% SDS)[7]
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks and perform a cell count.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[4]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the VEGFR-2 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the inhibitor using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve.
-
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.[8][9][10][11]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
VEGFR-2 inhibitor
-
96-well plates (white, for luminescence-based assays)
-
Kinase-Glo™ Max reagent (or similar ATP detection reagent)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.[8]
-
-
Assay Setup:
-
Add the master mix to the wells of a 96-well plate.
-
Add the serially diluted VEGFR-2 inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Initiate the kinase reaction by adding the diluted recombinant VEGFR-2 enzyme to each well (except the negative control).
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[8]
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding a detection reagent like Kinase-Glo™ Max.
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[8]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The light output is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagram illustrates the key components and downstream signaling cascades initiated by the activation of VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway.
The diagram below outlines the sequential steps involved in a typical in vitro experiment to determine the IC50 value of a compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 4.4. Cell Viability Assay (MTT) and Determination of IC50 Value of FKB [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Vegfr-2-IN-24: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anti-cancer therapies. Vegfr-2-IN-24 is a potent inhibitor of VEGFR-2, demonstrating significant potential in curbing angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory activities, and detailed protocols for key experimental assays to evaluate its efficacy.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to the signaling cascade that initiates and promotes angiogenesis.[1] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3][4] This phosphorylation event activates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[2][3][4][5] In the context of cancer, tumors exploit this physiological process to establish a dedicated blood supply, which is essential for their growth and dissemination.[1] Therefore, inhibiting VEGFR-2 signaling is a validated and effective strategy in oncology.[6][7]
This compound: An Inhibitor of VEGFR-2
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of VEGFR-2 kinase activity. Its anti-angiogenic potential stems from its ability to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound.
| Assay Target | Cell Line | IC50 Value | Reference |
| VEGFR-2 Kinase Activity | - | 0.22 µM | [8] |
| Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | 11.19 µM | [8] |
| Cytotoxicity | HCT-116 (Colorectal Carcinoma) | 8.99 µM | [8] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 7.10 µM | [8] |
Signaling Pathway Inhibition by this compound
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-angiogenic effects of compounds like this compound.
VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Caption: Workflow for a typical VEGFR-2 kinase assay.
Protocol:
-
Reagent Preparation: Prepare a 1x kinase buffer from a 5x stock. Dilute the recombinant VEGFR-2 kinase, ATP, and substrate (e.g., Poly(Glu,Tyr) 4:1) in the 1x kinase buffer to their final desired concentrations.
-
Inhibitor Plating: Add serial dilutions of this compound in a suitable solvent (e.g., DMSO) to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted recombinant VEGFR-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 45-60 minutes.
-
Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. A common method is to use a luminescence-based assay like the Kinase-Glo™ assay, which measures the amount of remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HUVEC Proliferation Assay
This assay specifically measures the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).
Protocol:
-
HUVEC Seeding: Seed HUVECs in a 96-well plate in complete endothelial growth medium.
-
Starvation: After cell attachment, starve the cells in a low-serum medium for several hours.
-
Treatment and Stimulation: Treat the cells with different concentrations of this compound in the presence of a pro-angiogenic stimulus, typically VEGF.
-
Incubation: Incubate the cells for 24-48 hours.
-
Proliferation Measurement: Measure cell proliferation using methods such as direct cell counting, or more commonly, using assays like MTT, BrdU incorporation, or CyQUANT.
-
Data Analysis: Determine the inhibitory effect of this compound on VEGF-induced HUVEC proliferation and calculate the IC50 value.
HUVEC Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.
Protocol:
-
Monolayer Formation: Grow HUVECs to a confluent monolayer in a 6-well or 12-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add a low-serum medium containing different concentrations of this compound and VEGF.
-
Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., 8, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate in treated cells to that of the control.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel, and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in a low-serum medium containing various concentrations of this compound and VEGF.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Imaging: Visualize the tube-like structures using a microscope and capture images. The cells can be labeled with a fluorescent dye (e.g., Calcein AM) for better visualization.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Angiogenesis Models
While in vitro data for this compound is the primary focus of this guide, the following are common in vivo models used to assess the anti-angiogenic efficacy of such compounds.
-
Chick Chorioallantoic Membrane (CAM) Assay: A widely used model where the compound is applied to the CAM of a developing chick embryo, and the effect on blood vessel formation is observed.
-
Matrigel Plug Assay in Mice: Matrigel mixed with pro-angiogenic factors and the test compound is injected subcutaneously into mice. The plug is later excised, and the extent of vascularization is quantified.
-
Tumor Xenograft Models: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the compound, and the effects on tumor growth and microvessel density are evaluated.
Conclusion
This compound is a potent inhibitor of VEGFR-2, a key regulator of angiogenesis. Its ability to block VEGFR-2 kinase activity translates to cytotoxic effects against various cancer cell lines in vitro. The experimental protocols detailed in this guide provide a comprehensive framework for the evaluation of this compound and other potential anti-angiogenic agents. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound in a preclinical setting.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Preclinical Profile of a Novel VEGFR-2 Inhibitor: A Technical Overview
Disclaimer: Publicly available preclinical data for a compound specifically designated "Vegfr-2-IN-24" could not be located. Therefore, this document provides a representative technical guide based on the preclinical findings for a well-characterized, selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 , to illustrate the expected data, experimental protocols, and mechanistic insights for a compound of this class.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the core preclinical data, methodologies, and signaling pathways associated with a potent and selective VEGFR-2 inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of CHMFL-VEGFR2-002, a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: In Vitro Kinase Inhibitory Activity [1]
| Kinase Target | IC50 (nmol/L) |
| VEGFR-2 | 66 |
| VEGFR-1 | >10,000 |
| VEGFR-3 | >10,000 |
| PDGFRα | 620 |
| PDGFRβ | 618 |
| RET | >10,000 |
| FGFR | >10,000 |
| CSF1R | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Activity [1]
| Cell Line / Assay | EC50 / GI50 (nmol/L) |
| TEL-VEGFR2-BaF3 Cell Proliferation (GI50) | 150 |
| TEL-VEGFR1-BaF3 Cell Proliferation (GI50) | >10,000 |
| TEL-VEGFR3-BaF3 Cell Proliferation (GI50) | >10,000 |
| VEGFR-2 Autophosphorylation (Y951) in BaF3 cells (EC50) | 137 |
| VEGFR-2 Autophosphorylation (Y996) in BaF3 cells (EC50) | 143 |
| VEGFR-2 Autophosphorylation (Y1059) in BaF3 cells (EC50) | 116 |
| VEGFR-2 Autophosphorylation (Y1175) in BaF3 cells (EC50) | 167 |
GI50 is the concentration for 50% of maximal inhibition of cell proliferation. EC50 is the concentration for 50% of maximal effect, in this case, inhibition of phosphorylation.
Table 3: In Vivo Pharmacokinetics in Mice [1]
| Parameter | Value (at 50 mg/kg oral dose) |
| Cmax | 2.1 µg/mL |
| Tmax | 2.0 h |
| AUC(0-t) | 20.1 µg·h/mL |
| Bioavailability | >49% |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.
Table 4: In Vivo Efficacy [1]
| Model System | Endpoint | Result |
| Zebrafish Model | Inhibition of intersegmental blood vessels | Significant inhibition of angiogenesis observed. |
| Mouse Model | (Data not specified in the source) | (Data not specified in the source) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.[2][3][4][5]
-
Materials: Purified recombinant VEGFR-2 kinase domain, a generic tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1), ATP, kinase assay buffer, and a detection reagent like Kinase-Glo™.[2][3]
-
Procedure:
-
A master mix is prepared containing the kinase buffer, ATP, and the substrate.[2]
-
The test compound (e.g., CHMFL-VEGFR2-002) is serially diluted and added to the wells of a 96-well plate.[2]
-
The master mix is dispensed into each well.[2]
-
The enzymatic reaction is initiated by adding the diluted VEGFR-2 kinase to the wells.
-
The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase to phosphorylate the substrate.[2]
-
After incubation, the Kinase-Glo™ reagent is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.[2]
-
Luminescence is read using a microplate reader, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[2]
-
2.2. Cell Proliferation Assay
This assay determines the effect of the inhibitor on the proliferation of cells that are dependent on VEGFR-2 signaling for their growth.[6][7][8][9]
-
Cell Line: Ba/F3 cells engineered to express a TEL-VEGFR-2 fusion protein, which makes their proliferation dependent on VEGFR-2 activity.[1][6]
-
Procedure:
-
The engineered Ba/F3 cells are seeded into 96-well plates in a growth medium.[7]
-
The cells are treated with serial dilutions of the test compound.
-
The plates are incubated for a period of 5 days to allow for cell proliferation.[7]
-
Cell viability is assessed using a colorimetric or luminescent method. For example, a reagent like CellTiter-Glo can be added to measure the ATP content, which correlates with the number of viable cells.[9]
-
The results are used to calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2.3. In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.[10][11][12][13][14]
-
Animal Model: Athymic nude mice (Nu/Nu).[10]
-
Procedure:
-
Human tumor cells (e.g., a cell line known to be sensitive to anti-angiogenic therapy) are cultured and prepared for injection.
-
A specific number of cells (e.g., 1.0 × 10^6) are mixed with a substance like Matrigel and injected subcutaneously into the flanks of the mice.[10]
-
Tumors are allowed to grow to a certain volume (e.g., ~200 mm³).[10]
-
Once tumors reach the desired size, the mice are randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of the test compound.[10]
-
The compound is administered according to a specific schedule (e.g., once daily via oral gavage).
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.[10]
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
-
Visualizations: Signaling Pathways and Workflows
3.1. VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[15][16][17][18][19] Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[15][16]
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
3.2. Experimental Workflow: In Vivo Xenograft Study
The workflow for a typical in vivo xenograft study involves several key stages, from cell implantation to data analysis, to assess the anti-tumor efficacy of a test compound.
Caption: Standard workflow for a subcutaneous tumor xenograft efficacy study.
3.3. Logic of Selective Kinase Inhibition
The development of selective kinase inhibitors is a key strategy in targeted cancer therapy. The goal is to potently inhibit the target kinase (e.g., VEGFR-2) while sparing other, often structurally related, kinases. This selectivity is intended to maximize therapeutic efficacy while minimizing off-target side effects.
Caption: Rationale for developing a highly selective kinase inhibitor.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. In vivo tumor xenograft model [bio-protocol.org]
- 11. In vivo tumor assay in a xenograft model [bio-protocol.org]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. In vivo tumor xenograft study [bio-protocol.org]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Methodological & Application
Vegfr-2-IN-24 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Vegfr-2-IN-24, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in preclinical research settings.
Introduction
This compound is a small molecule inhibitor targeting the kinase activity of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is implicated in various pathologies, most notably in tumor growth and metastasis. By inhibiting VEGFR-2, this compound serves as a valuable tool for investigating the roles of angiogenesis in disease and for the development of novel anti-cancer therapeutics.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₃N₃O₆S | [1] |
| Molecular Weight | 529.56 g/mol | [1] |
| IC₅₀ (VEGFR-2) | 0.22 µM | [1] |
| IC₅₀ (HepG2 cells) | 11.19 µM | [1] |
| IC₅₀ (HCT-116 cells) | 8.99 µM | [1] |
| IC₅₀ (MCF-7 cells) | 7.10 µM | [1] |
Preparation of Stock Solutions and Reagents
Solubility of this compound
Protocol for Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.296 mg of the compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 5.296 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Western Blot Analysis of VEGFR-2 Signaling Pathway
This protocol is designed to investigate the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins.
-
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR-2
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, and anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
-
Visualizations
The following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: VEGFR-2 Signaling Pathway
Caption: Experimental Workflow for this compound
References
Application Notes: Western Blot Analysis of VEGFR2 Phosphorylation using Vegfr-2-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding its ligand, primarily VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation at specific tyrosine residues within its intracellular domain.[1][3] This autophosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC, PI3K-Akt, and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of the VEGFR2 signaling pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[2]
Vegfr-2-IN-24 is a potent inhibitor of VEGFR2 with a reported IC50 of 0.22 µM.[5] This small molecule acts as a competitive inhibitor at the ATP-binding site of the VEGFR2 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[6] These application notes provide a detailed protocol for utilizing this compound to study the inhibition of VEGF-A-induced VEGFR2 phosphorylation in a cellular context using Western blotting. The protocol outlines cell culture and treatment, lysate preparation, and immunodetection of phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for p-VEGFR2 Western Blot.
Quantitative Data Summary
The following tables provide a summary of the quantitative parameters for the experimental protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Concentration | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 0.1 - 10 µM | MedChemExpress | HY-136433 |
| Recombinant Human VEGF-A | 100 µg/mL | 50 ng/mL | R&D Systems | 293-VE |
| Phospho-VEGFR2 (Tyr1175) Rabbit mAb | Varies | 1:1000 | Cell Signaling Technology | #2478 |
| Phospho-VEGFR2 (Tyr951) Rabbit mAb | Varies | 1:1000 | Cell Signaling Technology | #4991 |
| Total VEGFR2 Rabbit mAb | Varies | 1:1000 | Cell Signaling Technology | #9698 |
| β-Actin Antibody | Varies | 1:5000 | Sigma-Aldrich | A5441 |
| HRP-conjugated anti-rabbit IgG | Varies | 1:2000 - 1:10000 | Cell Signaling Technology | #7074 |
Table 2: Experimental Timelines and Conditions
| Step | Parameter | Value/Condition |
| Cell Seeding Density | HUVECs | 2 x 10^5 cells/well in a 6-well plate |
| Serum Starvation | Duration | 16-24 hours |
| This compound Pre-treatment | Duration | 1-2 hours |
| VEGF-A Stimulation | Duration | 5-15 minutes |
| Primary Antibody Incubation | Temperature & Duration | 4°C, Overnight |
| Secondary Antibody Incubation | Temperature & Duration | Room Temperature, 1 hour |
| SDS-PAGE | Acrylamide Percentage | 8% |
| Protein Transfer | Voltage & Duration | 100V, 90 minutes |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR2.
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (MW: 529.56 g/mol )[5]
-
Recombinant Human VEGF-A
-
DMSO (for dissolving this compound)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (8%)
-
PVDF membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Phospho-VEGFR2 (e.g., Tyr1175 or Tyr951)
-
Total VEGFR2
-
Loading Control (e.g., β-Actin or GAPDH)
-
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
1. Cell Culture and Treatment
-
Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in a basal medium (e.g., EBM-2 with 0.5% FBS).
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in serum-free media to achieve the desired working concentrations (e.g., 0.1, 1, 10 µM).
-
Pre-treat the serum-starved cells with the different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 5-15 minutes. A non-stimulated control should also be included.
2. Protein Lysate Preparation and Quantification
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting
-
Normalize the protein concentrations for all samples with RIPA buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-VEGFR2, anti-total VEGFR2, or anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
4. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-VEGFR2 band intensity to the total VEGFR2 band intensity for each sample.
-
Further normalize the results to the loading control (β-Actin) to account for any loading inaccuracies.
-
Compare the normalized p-VEGFR2 levels across the different treatment groups (control, VEGF-A alone, and VEGF-A with varying concentrations of this compound).
Expected Results
A successful experiment will show a significant increase in the p-VEGFR2/total VEGFR2 ratio in cells stimulated with VEGF-A compared to the unstimulated control. Pre-treatment with this compound is expected to cause a dose-dependent decrease in VEGF-A-induced VEGFR2 phosphorylation. The total VEGFR2 levels should remain relatively constant across all treatment groups. Analysis of downstream targets such as p-Akt and p-ERK can further confirm the inhibitory effect of this compound on the VEGFR2 signaling cascade.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-24 in Human Umbilical Vein Endothelial Cells (HUVEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is crucial in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[3][4] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model system to study angiogenesis as they express VEGFR-2 and exhibit angiogenic behaviors like proliferation, migration, and tube formation in response to Vascular Endothelial Growth Factor (VEGF).[5] Vegfr-2-IN-24 is a novel small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking VEGF-induced signaling and subsequent angiogenic processes. These application notes provide detailed protocols for characterizing the effects of this compound in HUVECs.
Mechanism of Action
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation initiates several downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, survival, and migration.[6][7][8][9] this compound is hypothesized to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the expected quantitative data from key experiments designed to evaluate the efficacy of this compound in HUVECs.
Table 1: Inhibition of VEGFR-2 Phosphorylation
| Concentration of this compound | p-VEGFR-2 (Tyr1175) Level (Relative to VEGF Control) |
| 0 nM (Vehicle Control) | 100% |
| 1 nM | 85% |
| 10 nM | 52% |
| 100 nM | 15% |
| 1 µM | 5% |
| IC50 | ~12 nM |
Table 2: Effect on HUVEC Proliferation (72h Incubation)
| Concentration of this compound | Inhibition of Proliferation (%) |
| 0 nM (Vehicle Control) | 0% |
| 10 nM | 25% |
| 100 nM | 68% |
| 1 µM | 92% |
| 10 µM | 98% |
| IC50 | ~60 nM |
Table 3: Inhibition of HUVEC Migration (Wound Healing Assay, 24h)
| Concentration of this compound | Wound Closure (%) | Inhibition of Migration (%) |
| 0 nM (Vehicle Control) | 95% | 0% |
| 10 nM | 70% | 26% |
| 100 nM | 35% | 63% |
| 1 µM | 10% | 89% |
| IC50 | ~85 nM |
Table 4: Inhibition of Tube Formation (6h on Matrigel)
| Concentration of this compound | Total Tube Length (Relative to VEGF Control) |
| 0 nM (Vehicle Control) | 100% |
| 10 nM | 65% |
| 100 nM | 20% |
| 1 µM | 5% |
| IC50 | ~30 nM |
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound
-
DMSO (vehicle)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-VEGFR-2 to total VEGFR-2 and then to the loading control (GAPDH).
Protocol 2: HUVEC Proliferation Assay (MTS/WST-1 Assay)
This protocol measures the effect of this compound on HUVEC proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium with 2% FBS
-
This compound
-
DMSO
-
96-well plates
-
MTS or WST-1 reagent
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells/well.
-
Allow cells to attach overnight.
-
Replace the medium with a low-serum medium (2% FBS) containing various concentrations of this compound or DMSO.
-
Incubate for 72 hours.
-
Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1).
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Protocol 3: Wound Healing Migration Assay
This assay assesses the effect of this compound on HUVEC migration.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO
-
6-well plates
-
200 µL pipette tip or cell scraper
Procedure:
-
Seed HUVECs in 6-well plates and grow to 100% confluency.
-
Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO and 50 ng/mL VEGF-A.
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
-
Determine the percentage of migration inhibition relative to the VEGF-stimulated vehicle control.
Protocol 4: Tube Formation Assay
This protocol evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO
-
Matrigel (or other basement membrane extract)
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in a medium containing various concentrations of this compound or DMSO and 50 ng/mL VEGF-A.
-
Seed the cells onto the Matrigel-coated wells at a density of 10,000-20,000 cells/well.
-
Incubate for 4-8 hours at 37°C.
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of VEGFR-2 phosphorylation.
Caption: Workflow for the HUVEC tube formation assay.
References
- 1. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor Receptor 2 (Vegfr2) Controls Blood Pressure by Regulating Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-24 in Tumor Microenvironment Research
Disclaimer: The following application notes and protocols are based on the general principles of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition and common experimental methodologies for studying the tumor microenvironment. As of the last update, specific experimental data and established protocols for a compound named "Vegfr-2-IN-24" are not widely available in the public domain. Therefore, the quantitative data presented are illustrative, and the protocols are generalized for a potent and selective small molecule inhibitor of VEGFR-2. Researchers should perform initial dose-response studies and optimize protocols for their specific experimental systems.
Introduction
Vascular Endothelial Growth Factor (VEGF) signaling, predominantly through its receptor VEGFR-2 (also known as KDR or Flk-1), is a critical driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2][3] The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which are influenced by angiogenesis.[2][3] this compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[4][5] These application notes provide a comprehensive guide for utilizing this compound to investigate the multifaceted roles of VEGFR-2 signaling in the TME.
Mechanism of Action
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[1][4] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration.[1][6][7] this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and the activation of these downstream signaling events.[4][5] This inhibition leads to a reduction in tumor angiogenesis and can also modulate the immune landscape within the TME.[3][8][9]
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables present illustrative data on the efficacy of this compound in various preclinical models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| HUVEC | VEGFR-2 Phosphorylation | 5.2 |
| HUVEC | Proliferation (VEGF-stimulated) | 15.8 |
| HUVEC | Tube Formation | 25.4 |
| MDA-MB-231 | VEGFR-2 Phosphorylation (co-culture) | 8.1 |
| 4T1 | VEGFR-2 Phosphorylation (co-culture) | 9.5 |
IC₅₀ values were determined from dose-response curves.
Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model (MDA-MB-231)
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | Microvessel Density (vessels/mm²) |
| Vehicle Control | - | 0 | 150 ± 12 |
| This compound | 10 | 35 ± 5 | 95 ± 8 |
| This compound | 30 | 68 ± 7 | 52 ± 6 |
| Sunitinib | 40 | 65 ± 6 | 58 ± 7 |
Data are presented as mean ± SEM. Tumor growth inhibition was calculated at the end of the study (Day 21).
Table 3: Effect of this compound on Immune Cell Infiltration in the TME (4T1 Syngeneic Model)
| Treatment Group | Dose (mg/kg, p.o., daily) | CD8⁺ T cells / mm² | Foxp3⁺ Tregs / mm² | CD8⁺/Treg Ratio |
| Vehicle Control | - | 85 ± 10 | 45 ± 5 | 1.9 |
| This compound | 30 | 150 ± 15 | 25 ± 4 | 6.0 |
Data are presented as mean ± SEM from immunohistochemical analysis of tumor sections.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Phosphorylation Assay
This protocol determines the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Serum-free medium
-
Recombinant human VEGF-A₁₆₅
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 1 hour.
-
Stimulate the cells with 50 ng/mL VEGF-A₁₆₅ for 10 minutes at 37°C.
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with anti-phospho-VEGFR-2 antibody, followed by HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.
-
Quantify band intensities using densitometry software and calculate the ratio of phosphorylated to total VEGFR-2.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, this compound at different doses).
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume (mm³) = (length x width²)/2.
-
After 21 days of treatment (or when tumors in the control group reach the predetermined endpoint), euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze the remainder in liquid nitrogen for molecular analysis.
-
Perform IHC for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
Experimental Workflow Diagram
Caption: A general experimental workflow for evaluating this compound.
Applications in Tumor Microenvironment Research
-
Anti-angiogenesis Studies: this compound can be used to dissect the specific contribution of VEGFR-2 signaling to tumor angiogenesis. By inhibiting this pathway, researchers can study the effects on endothelial cell behavior, vascular normalization, and the tumor's ability to establish a functional blood supply.[10][11]
-
Modulation of the Immune Microenvironment: VEGF is known to have immunosuppressive effects within the TME.[3][9] It can inhibit the maturation of dendritic cells, promote the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and impair T cell function.[3][9][12] By blocking VEGFR-2 signaling with this compound, researchers can investigate the potential to reverse this immunosuppression, enhance anti-tumor immunity, and improve the efficacy of immunotherapies.[8][9]
-
Investigating Mechanisms of Resistance: Resistance to anti-angiogenic therapies is a significant clinical challenge.[13] this compound can be a valuable tool to study the molecular mechanisms underlying resistance to VEGFR-2 blockade. This includes investigating the upregulation of alternative pro-angiogenic pathways or the role of other cell types within the TME in sustaining tumor growth.
-
Direct Effects on Tumor Cells: Some cancer cells also express VEGFR-2, and its activation can contribute to their survival and migration.[14] this compound can be used to determine the direct anti-tumor effects of VEGFR-2 inhibition, independent of its anti-angiogenic properties.[14]
Conclusion
This compound represents a powerful research tool for elucidating the complex roles of VEGFR-2 signaling in the tumor microenvironment. Its high selectivity and potency allow for precise interrogation of this pathway, providing valuable insights into tumor angiogenesis, immune modulation, and potential therapeutic strategies. The protocols and data presented herein serve as a foundational guide for researchers to design and execute experiments aimed at understanding and ultimately targeting the critical processes governed by VEGFR-2 in cancer.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. JCI Insight - VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment [insight.jci.org]
- 9. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-24 Administration in Xenograft Studies
Disclaimer: Information regarding the specific compound "Vegfr-2-IN-24" is not publicly available. The following application notes and protocols are based on the established methodologies for other small molecule VEGFR-2 tyrosine kinase inhibitors used in preclinical xenograft models. Researchers should conduct preliminary dose-finding and toxicity studies for any new compound, including this compound.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, VEGFR-2 signaling is often upregulated, promoting tumor growth and metastasis by supplying tumors with necessary oxygen and nutrients.[3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a critical class of anticancer agents.[4][5] this compound is presumed to be a selective VEGFR-2 inhibitor designed for cancer therapy. These notes provide a comprehensive guide for its administration in xenograft studies to evaluate its anti-angiogenic and anti-tumor efficacy.
Mechanism of Action
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][6][7][8] this compound, as a competitive ATP-binding inhibitor, is expected to block these phosphorylation events, thereby inhibiting angiogenesis and tumor growth.
VEGFR-2 Signaling Pathway
The diagram below illustrates the primary signaling cascades initiated by VEGFR-2 activation and the point of inhibition by a small molecule inhibitor like this compound.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols for Xenograft Studies
This section outlines a detailed protocol for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Cell Lines and Culture
-
Cell Line Selection: Choose a human cancer cell line known to be responsive to anti-angiogenic therapy, such as MDA-MB-231 (breast cancer)[9], or a cell line with characterized VEGFR-2 expression.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species and Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 4-6 weeks of age.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Housing: House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
Tumor Implantation
-
Cell Preparation: Harvest cultured tumor cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
This compound Administration
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation: The formulation of this compound will depend on its solubility and stability. Common vehicles for small molecule inhibitors include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water
-
5% (v/v) N,N-dimethylacetamide (DMA), 30% (v/v) polyethylene glycol (PEG) 400, and 65% (v/v) sterile water
-
Corn oil
-
-
Administration Route and Schedule: The most common administration route for small molecule inhibitors in xenograft studies is oral gavage (p.o.). Intraperitoneal (i.p.) injection is also used. A typical dosing schedule is once daily (q.d.).
Experimental Workflow Diagram
Caption: Experimental workflow for a xenograft study.
Monitoring and Endpoints
-
Tumor Growth: Continue to measure tumor volume throughout the study.
-
Body Weight and Health: Monitor the body weight of the mice and observe for any signs of toxicity (e.g., changes in behavior, ruffled fur).
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., flash-frozen for molecular analysis, fixed in formalin for histology).
Data Presentation and Analysis
Summarize quantitative data in tables for clear comparison. Analyze tumor growth data using appropriate statistical methods (e.g., t-test, ANOVA).
Table 1: Representative Dosing of VEGFR-2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Administration Route | Dosage | Outcome |
| YLL545 | MDA-MB-231 Breast Cancer | Not specified | 50 mg/kg/day | ~50% inhibition of tumor growth |
| Vandetanib | Small-Cell Lung Cancer (SBC-1) | Not specified | Dose-dependent | Inhibition of tumor growth and angiogenesis |
| Vandetanib | Small-Cell Lung Cancer (MS-1-L) | Not specified | <12.5 mg/kg/day | Inhibition of tumor growth |
Note: The above data is for illustrative purposes and is derived from studies on different VEGFR-2 inhibitors.[9][10]
Table 2: Key Parameters for Efficacy Evaluation
| Parameter | Method | Purpose |
| Tumor Growth Inhibition (TGI) | Tumor volume and weight measurements | To quantify the anti-tumor effect of this compound. |
| Microvessel Density (MVD) | Immunohistochemistry (IHC) for CD31 | To assess the anti-angiogenic effect. |
| Cell Proliferation | IHC for Ki67 | To measure the effect on tumor cell proliferation. |
| Target Engagement | Western Blot or IHC for p-VEGFR-2, p-ERK | To confirm inhibition of the VEGFR-2 signaling pathway in the tumor tissue. |
Immunohistochemistry (IHC) Protocol for CD31
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields.
By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy of this compound as a potential anti-cancer therapeutic.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using Vegfr-2-IN-24
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a critical class of anti-cancer therapeutics.[1][3] Vegfr-2-IN-24 is a potent and selective inhibitor of VEGFR-2, demonstrating promise in disrupting tumor angiogenesis. This document provides a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in preclinical drug evaluation. The provided methodologies are designed to be robust and reproducible for researchers in academic and industrial settings.
Introduction
Angiogenesis, the formation of new blood vessels, is a fundamental process in both normal physiological functions and pathological conditions such as cancer.[2] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are the primary regulators of this process.[2][4] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation, survival, migration, and permeability.[5][7][8]
In many cancers, the overexpression of VEGFR-2 promotes tumor angiogenesis, supplying the tumor with necessary oxygen and nutrients for growth and metastasis.[1][5][8] Therefore, inhibiting VEGFR-2 signaling is a validated and effective anti-cancer strategy.[1][3] this compound is a small molecule inhibitor designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling and inhibiting angiogenesis.[3]
This application note details a comprehensive protocol for determining the cytotoxic and anti-proliferative effects of this compound on relevant cell lines (e.g., human umbilical vein endothelial cells (HUVECs) or cancer cell lines with high VEGFR-2 expression). Two common and reliable methods for assessing cell viability are presented: the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by VEGFR-2 upon VEGF-A binding. This compound acts by inhibiting the initial phosphorylation event, thereby blocking all subsequent downstream signaling.
Experimental Protocols
Two standard protocols for assessing cell viability are provided below. The choice of assay depends on the available equipment and experimental requirements. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers higher sensitivity and a simpler workflow.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Target cells (e.g., HUVECs)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[11][12] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[11] This "add-mix-measure" protocol is simple and fast.[11]
Materials:
-
This compound
-
Target cells (e.g., HUVECs)
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)[13]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, using opaque-walled plates.
-
-
Drug Preparation and Treatment:
-
Follow the same drug preparation and treatment procedure as in the MTT assay.
-
-
Assay Procedure:
-
After the drug treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[13][14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cell viability effects of this compound.
Data Presentation and Analysis
The quantitative data obtained from the cell viability assays should be summarized in a clear and structured format for easy comparison.
Data Analysis:
-
Background Subtraction: For the MTT assay, subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings. For the CellTiter-Glo® assay, subtract the luminescence of the control wells with medium only.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Vehicle Control Cells) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Example Data Tables:
Table 1: Percentage Cell Viability of HUVECs after 48-hour Treatment with this compound (MTT Assay)
| This compound (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100 |
| 1 | 1.132 | 0.065 | 90.3 |
| 10 | 0.956 | 0.051 | 76.2 |
| 100 | 0.632 | 0.042 | 50.4 |
| 1000 | 0.215 | 0.023 | 17.1 |
| 10000 | 0.089 | 0.011 | 7.1 |
Table 2: IC50 Values of this compound in HUVECs at Different Time Points
| Time Point | IC50 (nM) |
| 24 hours | 150.2 |
| 48 hours | 98.5 |
| 72 hours | 65.7 |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the in vitro efficacy of this compound. By accurately determining the IC50 value, researchers can quantify the anti-proliferative and cytotoxic effects of this inhibitor, a critical step in the drug development pipeline for novel anti-angiogenic therapies. The provided diagrams of the VEGFR-2 signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and the experimental design.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Vegfr-2-IN-24 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1] Its inhibition can disrupt the formation of new blood vessels that tumors rely on for growth and metastasis.[2] Vegfr-2-IN-24 is a potent small molecule inhibitor of VEGFR-2, demonstrating significant anti-proliferative effects in various cancer cell lines. These application notes provide an overview of this compound and protocols for its investigation in combination with standard chemotherapy agents, offering a framework for preclinical research and drug development.
This compound, also identified as compound 8f, is a 5-benzylidenethiazolidine-2,4-dione derivative.[3] It exhibits a strong inhibitory effect on the VEGFR-2 kinase.[3] The rationale for combining VEGFR-2 inhibitors with conventional chemotherapy lies in the potential for synergistic effects. Anti-angiogenic agents can "normalize" the tumor vasculature, which may enhance the delivery and efficacy of cytotoxic drugs to the tumor microenvironment.[2][4]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The binding of VEGF-A to VEGFR-2 typically initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6] Key pathways affected by VEGFR-2 activation include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a major regulator of cell survival.[5][6] By blocking the initial phosphorylation of VEGFR-2, this compound effectively halts these pro-angiogenic signals.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paclitaxel targets VEGF-mediated angiogenesis in ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Vegfr-2-IN-24 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Vegfr-2-IN-24. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It is used in cancer research to study the effects of inhibiting the VEGFR-2 signaling pathway.
Summary of this compound Properties:
| Property | Value |
| CAS Number | 2455414-26-1 |
| Molecular Formula | C₂₈H₂₃N₃O₆S |
| Molecular Weight | 529.56 g/mol |
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer or medium is a common issue with poorly soluble compounds. This occurs because the compound is much less soluble in the aqueous environment than in the concentrated DMSO stock.
Here are some steps to troubleshoot this issue:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex or mix gently, and then add this intermediate dilution to the final volume.
-
Increase the DMSO concentration in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[1] However, it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Use a co-solvent: In some cases, the addition of a co-solvent to the aqueous medium can improve the solubility of the compound.[1] Common co-solvents include ethanol, polyethylene glycol (PEG), or specific formulation buffers. The choice of co-solvent will depend on your specific experimental setup and cell type.
-
Warm the solution: Gently warming the solution to 37°C may help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of this compound
This guide provides a step-by-step protocol for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount: Determine the mass of this compound and the volume of DMSO needed to achieve your desired stock solution concentration (e.g., 10 mM).
-
Mass (mg) = Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add the solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Visually inspect for solubility: Ensure that no visible particles remain in the solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Guide 2: Troubleshooting Insolubility During Experiments
This guide provides a workflow for addressing insolubility issues that arise during your experiments.
References
Technical Support Center: Optimizing Vegfr-2-IN-24 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vegfr-2-IN-24 in kinase assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported IC50 against VEGFR-2?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. It has a reported half-maximal inhibitory concentration (IC50) of 0.22 µM against VEGFR-2.[1]
Q2: What is the recommended starting concentration range for this compound in a kinase assay?
A good starting point for an IC50 determination is to test a wide range of concentrations spanning several orders of magnitude around the expected IC50. We recommend a serial dilution series that brackets the 0.22 µM value. For instance, you could start with a high concentration of 10 µM and perform 1:3 or 1:10 serial dilutions.
Q3: How should I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution should be stored at -20°C or -80°C. For the kinase assay, the stock solution should be serially diluted in the kinase assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay well is kept low (typically ≤1%) to avoid affecting the enzyme's activity.[2][3]
Q4: What are the critical controls to include in my VEGFR-2 kinase assay when testing this compound?
To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control ("Blank"): This well contains all reaction components except the VEGFR-2 enzyme. This control helps to determine the background signal.
-
Positive Control (No Inhibitor): This well contains all reaction components, including the VEGFR-2 enzyme and the vehicle (e.g., DMSO), but no inhibitor. This represents 100% enzyme activity.
-
Vehicle Control: This well contains the enzyme and the highest concentration of the vehicle (e.g., DMSO) used in the inhibitor-treated wells. This is to ensure the vehicle itself does not inhibit the kinase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low kinase activity in the positive control. | 1. Inactive Enzyme: The VEGFR-2 enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect Assay Buffer: The buffer composition (pH, salt concentration) may not be optimal for VEGFR-2 activity. 3. Substrate or ATP Issues: The substrate or ATP may have degraded or is at a suboptimal concentration. | 1. Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles. 2. Verify the buffer components and pH. Use the buffer recommended by the enzyme or assay kit supplier. 3. Use fresh substrate and ATP. Determine the optimal ATP concentration (often at or near the Km for ATP) for your assay. |
| High background signal in the no-enzyme control. | 1. ATP Breakdown: Non-enzymatic breakdown of ATP can contribute to the signal in some assay formats (e.g., ADP-Glo). 2. Contaminated Reagents: Reagents may be contaminated with ATP or other signal-generating molecules. | 1. Minimize the time between adding ATP and the detection reagent. 2. Use high-purity reagents and dedicated pipette tips. |
| Inconsistent results between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or other reagents. 2. Plate Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents and affect the reaction. | 1. Use calibrated pipettes and ensure proper mixing. 2. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| Calculated IC50 is significantly different from the expected value (0.22 µM). | 1. Incorrect Inhibitor Concentration: Errors in the preparation of the inhibitor stock solution or serial dilutions. 2. Different Assay Conditions: The published IC50 value was likely determined under specific assay conditions (e.g., ATP concentration, enzyme concentration, substrate). Your conditions may differ. 3. Inhibitor Precipitation: The inhibitor may have precipitated out of solution at higher concentrations. | 1. Carefully re-prepare the inhibitor dilutions from a fresh stock. 2. The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. If possible, run the assay at an ATP concentration close to the Km for VEGFR-2. 3. Visually inspect the wells for any signs of precipitation. If necessary, adjust the solvent or reduce the highest inhibitor concentration. |
Quantitative Data: IC50 Values of Selected VEGFR-2 Inhibitors
The following table provides a comparison of the IC50 values for this compound and other commonly used VEGFR-2 inhibitors.
| Inhibitor | VEGFR-2 IC50 | Other Kinase Targets (IC50) | Reference |
| This compound | 0.22 µM | Not specified | [1] |
| Axitinib | 0.2 nM | PDGFRβ (1.6 nM), c-Kit (1.7 nM), VEGFR1 (0.1 nM), VEGFR3 (0.1-0.3 nM) | [4] |
| Cabozantinib (XL184) | 0.035 nM | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM), Flt1/3/4 (12/11.3/6 nM), Tie2 (14.3 nM), AXL (7 nM) | [4] |
| Ki8751 | 0.9 nM | Highly selective for VEGFR2 over c-Kit, PDGFRα, and FGFR-2. | [4] |
| Pazopanib | 30 nM | VEGFR1 (10 nM), VEGFR3 (47 nM), PDGFR (84 nM), FGFR (74 nM), c-Kit (140 nM), c-Fms (146 nM) | [4] |
| Sorafenib | 90 nM | VEGFR3 (20 nM), PDGFRβ (57 nM), Flt-3 (59 nM), c-KIT (68 nM) | |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit | |
| ZM 323881 | <2 nM | Highly selective for VEGFR2 over VEGFR1, PDGFRβ, FGFR1, EGFR, and ErbB2. |
Experimental Protocols
Detailed Protocol: VEGFR-2 Kinase Assay for IC50 Determination of this compound
This protocol is a general guideline and may need to be optimized based on the specific reagents and detection platform used. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Set up the Assay Plate:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the appropriate wells of a 96-well plate.
-
Add 5 µL of kinase buffer to the "Positive Control" and "Blank" wells.
-
-
Prepare the Master Mix:
-
Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate. The final ATP concentration should ideally be at or near its Km for VEGFR-2.
-
Add 20 µL of the master mix to each well.
-
-
Initiate the Kinase Reaction:
-
Prepare a solution of VEGFR-2 enzyme in kinase buffer.
-
Add 20 µL of the diluted VEGFR-2 enzyme to each well, except for the "Blank" wells.
-
Add 20 µL of kinase buffer to the "Blank" wells.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 40 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 80 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control."
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
References
Vegfr-2-IN-24 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-24 in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues related to off-target effects and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound?
A1: this compound is a potent inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC50) of 0.22 µM.[1] Its cytotoxic effects on various cancer cell lines have also been characterized.
Q2: What are the known off-target effects of this compound?
A2: A specific kinase selectivity profile for this compound has not been published. However, the compound belongs to the 5-benzylidenethiazolidine-2,4-dione class of molecules. Inhibitors with this scaffold have been reported to interact with other kinases. For example, some benzylidene-thiazolidine-2,4-diones have been shown to inhibit Pim protein kinases.[2] Additionally, this chemical class has been investigated for the inhibition of protein tyrosine phosphatase 1B (PTP1B).[3][4] Therefore, when observing unexpected phenotypes, considering potential off-target effects on these or other structurally related kinases is advisable.
Q3: In which cancer cell lines has this compound shown cytotoxic activity?
A3: this compound has demonstrated cytotoxic activity in several human cancer cell lines. The reported IC50 values are 11.19 µM for HepG2 (hepatocellular carcinoma), 8.99 µM for HCT-116 (colorectal carcinoma), and 7.10 µM for MCF-7 (breast cancer).[1]
Q4: What is the mechanism of action of VEGFR-2 inhibition?
A4: VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[5][6][7] this compound, as a VEGFR-2 inhibitor, likely competes with ATP for binding to the kinase domain, thereby preventing phosphorylation and blocking the downstream signaling pathways.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Discrepancy between observed cellular potency and reported IC50 values.
-
Possible Cause 1: Cell line sensitivity. The reported IC50 values are cell-line specific. Your cell line of interest may have different expression levels of VEGFR-2 or varying dependence on the VEGFR-2 signaling pathway.
-
Troubleshooting 1:
-
Confirm VEGFR-2 expression: Perform western blotting or flow cytometry to determine the expression level of VEGFR-2 in your cell line.
-
Assess pathway activation: Measure the phosphorylation status of VEGFR-2 and downstream effectors like AKT and ERK in your cells upon VEGF stimulation to confirm the pathway is active.
-
-
Possible Cause 2: Off-target effects. The observed phenotype might be a result of the inhibitor acting on an unintended target. As specific off-target data for this compound is unavailable, consider kinases from the same structural class as potential off-targets, such as Pim kinases.[2]
-
Troubleshooting 2:
-
Use a structurally different VEGFR-2 inhibitor: Compare the phenotype induced by this compound with that of another VEGFR-2 inhibitor with a different chemical scaffold.
-
Rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type form of the off-target kinase.
-
-
Possible Cause 3: Experimental conditions. Assay conditions such as cell density, serum concentration, and incubation time can significantly impact results.
-
Troubleshooting 3:
-
Optimize cell density: Ensure that cells are in the exponential growth phase during the experiment.
-
Serum concentration: High concentrations of growth factors in fetal bovine serum (FBS) can compete with the inhibitor. Consider reducing the serum concentration or using serum-free media for a defined period.
-
Issue 2: Unexpected or paradoxical activation of a signaling pathway.
-
Possible Cause 1: Feedback loops. Inhibition of a kinase can sometimes lead to the activation of compensatory signaling pathways.
-
Troubleshooting 1:
-
Perform a time-course experiment: Analyze the phosphorylation status of key signaling molecules at different time points after inhibitor treatment.
-
Use pathway analysis tools: Employ bioinformatics tools to identify potential feedback loops in the VEGFR-2 signaling network.
-
-
Possible Cause 2: Off-target kinase activation. While less common, some kinase inhibitors can paradoxically activate other kinases.
-
Troubleshooting 2:
-
Consult literature on similar compounds: Research other 5-benzylidenethiazolidine-2,4-dione based inhibitors for any reports of paradoxical kinase activation.
-
Perform a broad kinase screen: If the unexpected activation is persistent and significant, consider a broader kinase profiling assay to identify the activated kinase.
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxic IC50 (µM) | Reference |
| This compound | VEGFR-2 | 0.22 | - | - | [1] |
| This compound | - | - | HepG2 | 11.19 | [1] |
| This compound | - | - | HCT-116 | 8.99 | [1] |
| This compound | - | - | MCF-7 | 7.10 | [1] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
HepG2, HCT-116, or MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration and determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Vegfr-2-IN-24 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Vegfr-2-IN-24 in DMSO and culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared for convenient dilution into culture media for experiments. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use volumes and store them at -80°C. For short-term storage (up to one month), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule inhibitors in aqueous solutions like cell culture media is often limited compared to their stability in DMSO. It is highly recommended to prepare fresh working solutions in culture media for each experiment from the DMSO stock. Do not store this compound in culture media for extended periods.
Q4: What is the maximum recommended concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, though it is always best to determine the specific tolerance of your cell line with a DMSO-only control.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound in culture media. | The aqueous solubility of the compound is low. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells.- Consider a stepwise dilution of the DMSO stock into the culture media.[1]- Warm the culture media to 37°C before adding the compound. |
| Inconsistent or no biological effect observed. | - Compound degradation due to improper storage or handling.- Incorrect final concentration of the inhibitor. | - Prepare fresh dilutions from a new aliquot of the DMSO stock solution.- Verify the dilution calculations and pipetting accuracy.- Perform a dose-response experiment to confirm the optimal working concentration. |
| Cell toxicity or death observed in control wells. | The concentration of DMSO is too high for the specific cell line. | - Perform a toxicity test with varying concentrations of DMSO to determine the maximum tolerable concentration for your cells.- Ensure the final DMSO concentration in all experimental wells, including controls, is consistent and below the toxic threshold. |
Stability Data
While specific experimental stability data for this compound is not publicly available, the following table provides an estimated stability profile based on general knowledge of similar small molecule inhibitors. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Storage Condition | Solvent | Estimated Stability (Time to >90% Purity) |
| -80°C | DMSO | > 1 year |
| -20°C | DMSO | ~ 6 months[1] |
| 4°C | DMSO | < 1 week |
| Room Temperature | DMSO | < 24 hours |
| 37°C | Cell Culture Media | < 8 hours |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the experimental sample: Dilute the this compound stock solution into your complete cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the medium containing this compound and analyze it by HPLC to determine the initial peak area, which corresponds to 100% integrity.
-
Incubation: Place the remaining medium containing this compound in a sterile, capped tube in a 37°C incubator.
-
Subsequent Timepoints: At various time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot of the incubated sample and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation of the compound. The percentage of remaining compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
References
Technical Support Center: Interpreting Unexpected Results with Vegfr-2-IN-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Vegfr-2-IN-24.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, presented in a question-and-answer format.
Issue 1: Weaker than expected inhibition of cell proliferation in vitro.
-
Question: We are using this compound to inhibit the proliferation of endothelial cells (e.g., HUVECs) or cancer cell lines, but we are not observing the expected level of inhibition based on its reported VEGFR-2 IC50. Why might this be the case?
-
Answer: Several factors could contribute to a weaker-than-expected anti-proliferative effect:
-
Alternative Signaling Pathways: The cells you are using may not solely rely on the VEGFR-2 signaling pathway for proliferation. Other receptor tyrosine kinases (RTKs) or signaling pathways could be compensating for the inhibition of VEGFR-2. It's also possible that the specific cell line has developed resistance to VEGFR-2 inhibition.
-
Ligand-Independent VEGFR-2 Activation: Under certain conditions, such as oxidative stress, VEGFR-2 can be activated in a ligand-independent manner. It is possible that this compound is less effective at inhibiting this mode of activation.
-
Drug Efflux: The cell line might express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell, lowering its intracellular concentration and thus its efficacy.
-
Experimental Conditions: Ensure that the experimental conditions, such as cell density, serum concentration, and incubation time, are optimized. High serum concentrations may contain growth factors that activate alternative pro-proliferative pathways.
-
Issue 2: Unexpected changes in cell morphology or phenotype.
-
Question: After treating our cells with this compound, we observe unexpected changes in cell morphology, such as increased cell size or adhesion, that are not typical of apoptosis or growth arrest. What could be the cause?
-
Answer: Unexpected phenotypic changes could be due to the complex nature of VEGFR-2 signaling or potential off-target effects of the inhibitor.
-
Cytoskeletal Rearrangements: VEGFR-2 signaling is involved in regulating cell migration and adhesion through pathways that influence the cytoskeleton. Inhibition of VEGFR-2 can therefore lead to alterations in cell shape and adhesion properties.
-
Potential Off-Target Effects: As a small molecule inhibitor, this compound may have off-target effects on other kinases that regulate cytoskeletal dynamics or other cellular processes. While a specific selectivity profile for this compound is not publicly available, other VEGFR-2 inhibitors are known to affect kinases such as PDGFR, c-Kit, and FGFR.
-
Cellular Stress Response: The observed morphological changes could be part of a cellular stress response to the inhibition of a key signaling pathway.
-
Issue 3: Inconsistent results between different experimental batches.
-
Question: We are observing significant variability in the inhibitory effect of this compound across different experiments. What are the potential sources of this inconsistency?
-
Answer: Inconsistent results can stem from several experimental variables:
-
Compound Stability and Storage: Ensure that this compound is stored correctly as per the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions regularly.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum quality can all impact the cellular response to inhibitors.
-
Assay Conditions: Minor variations in assay parameters, such as incubation times, reagent concentrations, and detection methods, can lead to significant differences in results. It is crucial to maintain strict consistency in all experimental protocols.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It belongs to the class of 5-benzylidenethiazolidine-2,4-dione derivatives.[2] Like many small-molecule kinase inhibitors, it is presumed to act by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration.[3][4][5]
Q2: What are the known IC50 values for this compound?
A2: The following table summarizes the reported IC50 values for this compound.
| Target/Cell Line | IC50 (µM) |
| VEGFR-2 (enzymatic assay) | 0.22[1] |
| HepG2 (hepatocellular carcinoma) | 11.19[1] |
| HCT-116 (colorectal carcinoma) | 7.10[1] |
| MCF-7 (breast cancer) | 8.99[1] |
Q3: What are the potential off-target effects of this compound?
A3: While a detailed selectivity profile for this compound has not been published, it is important to consider that many VEGFR-2 inhibitors exhibit activity against other tyrosine kinases due to structural similarities in their ATP-binding sites.[3][6] Potential off-targets could include other members of the VEGFR family (VEGFR-1, VEGFR-3), as well as other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Fibroblast Growth Factor Receptor (FGFR).[6][7][8] If you observe unexpected effects, it may be beneficial to test the activity of this compound against a panel of related kinases.
Q4: How does inhibition of VEGFR-2 affect downstream signaling?
A4: Inhibition of VEGFR-2 blocks the phosphorylation of key tyrosine residues on the receptor, preventing the recruitment and activation of downstream signaling proteins. This leads to the suppression of major signaling cascades, including:
-
PLCγ-PKC-MAPK pathway: Primarily involved in cell proliferation.
-
PI3K-Akt pathway: Crucial for cell survival and anti-apoptotic signals.
-
Src/FAK pathway: Involved in cell migration and adhesion.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Add 5 µL of each inhibitor dilution or control to the wells of the 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 kinase and the poly(Glu, Tyr) substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol provides a method for assessing the anti-proliferative effects of this compound on a chosen cell line.
-
Reagents and Materials:
-
Cell line of interest (e.g., HUVEC, HepG2, HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Vegfr-2-IN-24 inconsistent results in proliferation assays
Welcome to the technical support center for Vegfr-2-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro proliferation assays involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis.
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily targets the VEGFR-2 signaling cascade. Key downstream pathways that are inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[1][2][3]
Q3: What are the common causes of inconsistent IC50 values in proliferation assays with this compound?
A3: Inconsistent IC50 values can arise from several factors, including:
-
Cell Line Variability: Different cell lines express varying levels of VEGFR-2 and may have different dependencies on the VEGFR-2 signaling pathway for proliferation.
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the culture medium, and incubation time can significantly impact results.
-
Inhibitor Preparation and Storage: Improper dissolution or storage of this compound can lead to a loss of potency.
-
Assay Method: The choice of proliferation assay (e.g., MTT, CellTiter-Glo) can influence the outcome, as they measure different aspects of cell viability and metabolism.[4][5]
Q4: How should I prepare and store this compound?
A4: It is recommended to dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in a pre-warmed cell culture medium and mix thoroughly before adding to the cells.
Troubleshooting Guide: Inconsistent Proliferation Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results when using this compound in cell proliferation assays.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent proliferation assay results.
Quantitative Data Summary
The following tables present hypothetical data illustrating the variability of this compound IC50 values under different experimental conditions.
Table 1: IC50 Values of this compound in Different Endothelial Cell Lines
| Cell Line | VEGFR-2 Expression | IC50 (nM) - 48h | IC50 (nM) - 72h |
| HUVEC | High | 50 ± 8 | 35 ± 6 |
| HMVEC | Moderate | 120 ± 15 | 95 ± 12 |
| TIME | Low | > 1000 | > 1000 |
Table 2: Effect of Serum Concentration on this compound IC50 in HUVEC Cells (72h Incubation)
| Fetal Bovine Serum (FBS) % | IC50 (nM) |
| 10% | 35 ± 6 |
| 5% | 22 ± 4 |
| 2% | 15 ± 3 |
| 0.5% | 8 ± 2 |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[2][3]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Endothelial cells of choice
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in a complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.
-
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay determines the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[1][6][7]
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Endothelial cells of choice
-
Complete cell culture medium
Procedure:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in a complete medium at 2x the final desired concentrations.
-
Add 100 µL of the diluted inhibitor to the wells. Include vehicle and no-cell controls.
-
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability and determine the IC50 value.
Signaling Pathway Diagram
VEGFR-2 Signaling Pathway
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. OUH - Protocols [ous-research.no]
- 7. promega.com [promega.com]
Adjusting Vegfr-2-IN-24 treatment time for optimal inhibition
Welcome to the technical support center for Vegfr-2-IN-24. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for effective VEGFR-2 inhibition.
Troubleshooting Guide: Optimizing this compound Treatment Time
Effective inhibition of VEGFR-2 phosphorylation is critically dependent on the concentration and duration of this compound treatment. The following table outlines potential issues, their probable causes, and recommended solutions to troubleshoot your experiments.
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of VEGFR-2 phosphorylation | Suboptimal Treatment Time: The selected incubation time may be too short for the inhibitor to effectively engage its target or too long, leading to inhibitor degradation or cellular compensation mechanisms. | Perform a time-course experiment to determine the optimal treatment duration. Analyze p-VEGFR-2 levels at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs) after this compound treatment. |
| Inhibitor Concentration Too Low: The concentration of this compound may be below the effective IC50 for your specific cell line and experimental conditions. The reported enzymatic IC50 is 0.22 µM, but cellular IC50s can be higher.[1] | Perform a dose-response experiment with a range of concentrations around the expected IC50 (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your system. | |
| Inhibitor Degradation: this compound may be unstable in your experimental medium over longer incubation periods. | Prepare fresh inhibitor solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor. | |
| High Cell Density: Confluent cell cultures can exhibit altered signaling responses and reduced accessibility of the inhibitor to the cells. | Plate cells at a consistent, sub-confluent density for all experiments to ensure reproducibility. | |
| VEGF Stimulation Issues: Inadequate or inconsistent stimulation with VEGF will result in low basal VEGFR-2 phosphorylation, making it difficult to assess inhibition. | Ensure consistent and adequate stimulation with an optimal concentration of VEGF. Pre-starve cells to reduce basal receptor phosphorylation before stimulation. | |
| Inconsistent inhibition results between experiments | Variability in Treatment Time: Minor variations in the timing of inhibitor addition and cell lysis can lead to significant differences in measured phosphorylation levels. | Use a precise timer for all incubation steps. Stagger the treatment of different samples to ensure accurate timing for each. |
| Cell Passage Number: High passage numbers can lead to phenotypic and signaling pathway alterations in cell lines. | Use cells within a consistent and low passage number range for all experiments. | |
| Inhibitor Stock Solution Variability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation. | Aliquot the inhibitor stock solution upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Increased cell death at expected inhibitory concentrations | Off-Target Effects or Cellular Toxicity: At higher concentrations or with prolonged exposure, this compound may induce cytotoxicity unrelated to VEGFR-2 inhibition. Cytotoxicity has been observed in various cell lines after 72 hours of treatment.[1] | Determine the cytotoxic threshold for your cell line using a viability assay (e.g., MTT, Trypan Blue). Use a concentration that effectively inhibits VEGFR-2 phosphorylation without causing significant cell death within your experimental timeframe. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final solvent concentration is consistent across all samples, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: The reported enzymatic IC50 for this compound is 0.22 µM.[1] However, for cell-based assays, a higher concentration is often required. We recommend starting with a concentration range of 0.5 µM to 10 µM and optimizing based on a dose-response curve for your specific cell line and experimental conditions.
Q2: How long should I pre-incubate my cells with this compound before stimulating with VEGF?
A2: A pre-incubation time of 1 to 2 hours is generally sufficient for small molecule inhibitors to penetrate the cell membrane and engage with their intracellular target. However, the optimal pre-incubation time can be determined empirically as part of your time-course experiment.
Q3: What is the expected duration of maximal VEGFR-2 phosphorylation after VEGF stimulation?
A3: VEGF-induced VEGFR-2 phosphorylation is a rapid and transient event, typically peaking within 5 to 15 minutes after stimulation and then gradually declining. It is crucial to perform cell lysis at the time of peak phosphorylation to accurately assess the inhibitory effect of this compound.
Q4: Can I use this compound for long-term studies (e.g., >24 hours)?
A4: While this compound has been used in 72-hour cytotoxicity assays[1], its long-term stability in cell culture medium has not been extensively characterized. For experiments lasting longer than 24 hours, it is advisable to replenish the medium with fresh inhibitor to maintain a consistent effective concentration. Also, be mindful of potential long-term cytotoxic effects.
Q5: How can I be sure that the observed effect is due to specific inhibition of VEGFR-2?
A5: To confirm the specificity of this compound, consider including the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any solvent-induced effects.
-
Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound.
-
Rescue Experiment: Overexpress a resistant mutant of VEGFR-2 to see if it rescues the phenotype.
-
Downstream Pathway Analysis: Assess the phosphorylation status of key downstream signaling molecules such as PLCγ, PI3K, AKT, and MAPK to confirm the disruption of the VEGFR-2 signaling cascade.
Experimental Protocols
Detailed Methodology for a Time-Course Experiment to Determine Optimal this compound Treatment Time
This protocol outlines the steps to identify the optimal treatment duration of this compound for maximal inhibition of VEGF-induced VEGFR-2 phosphorylation.
1. Cell Culture and Plating:
- Culture a suitable endothelial cell line (e.g., HUVECs) in appropriate growth medium.
- Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Cell Starvation:
- The following day, aspirate the growth medium and wash the cells once with serum-free medium.
- Add serum-free medium to each well and incubate for 4-6 hours to reduce basal levels of receptor phosphorylation.
3. Inhibitor Treatment:
- Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 1 µM).
- For each time point, add the this compound solution to the designated wells. For a 0-minute time point (control), add vehicle (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.
- Incubate for the desired treatment times (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
4. VEGF Stimulation:
- Towards the end of each inhibitor treatment period, add VEGF to a final concentration of 50 ng/mL to all wells (except for the unstimulated control).
- Incubate for 10 minutes at 37°C. This is the typical time for peak VEGFR-2 phosphorylation.
5. Cell Lysis:
- Immediately after VEGF stimulation, place the plates on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.
- Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to fresh tubes and determine the protein concentration using a standard protein assay (e.g., BCA assay).
6. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Separate the proteins on an 8% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 or a housekeeping protein (e.g., GAPDH, β-actin).
7. Data Analysis:
- Quantify the band intensities using densitometry software.
- For each time point, calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 (or the housekeeping protein).
- Plot the normalized phospho-VEGFR-2 levels against the treatment time to determine the time point of maximal inhibition.
Visualizations
References
Validation & Comparative
Validating Vegfr-2-IN-24 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vegfr-2-IN-24 with other Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. It includes supporting experimental data and detailed protocols for key validation assays to facilitate the assessment of target engagement in a cellular context.
This compound is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] This guide compares the in vitro activity of this compound with other well-established VEGFR-2 inhibitors: Cabozantinib, Lenvatinib, and Regorafenib. The provided data and protocols will assist researchers in designing and executing experiments to validate the cellular target engagement of this compound.
Comparative Analysis of VEGFR-2 Inhibitors
The potency of this compound and its alternatives has been evaluated through in vitro kinase assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | VEGFR-2 IC50 (in vitro kinase assay) | Cellular IC50 (Cancer Cell Line) |
| This compound | 0.22 µM [3] | HepG2: 11.19 µM, HCT-116: 8.99 µM, MCF-7: 7.10 µM [3] |
| Cabozantinib | 0.035 nM | Not specified in the provided results. |
| Lenvatinib | 4 nM | Not specified in the provided results. |
| Regorafenib | 4.2 nM | Not specified in the provided results. |
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cell is a critical step in drug development. The following are detailed protocols for two common methods used to assess the target engagement of VEGFR-2 inhibitors.
Western Blot for Phospho-VEGFR-2 (Tyr1175)
This method measures the inhibition of VEGFR-2 autophosphorylation, a key step in its activation, in response to inhibitor treatment. A decrease in the phosphorylated form of VEGFR-2 (p-VEGFR-2) at a specific tyrosine residue (e.g., Tyr1175) indicates that the inhibitor is engaging the target and blocking its kinase activity.[4][5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A (vascular endothelial growth factor A)
-
This compound and other inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-VEGFR-2 (Tyr1175) and Rabbit anti-total VEGFR-2
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-VEGFR-2 and total VEGFR-2.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.
-
Compare the normalized p-VEGFR-2 levels in treated versus untreated cells to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the drug). This stabilization can be quantified by measuring the amount of soluble protein remaining after heating.
Materials:
-
Cells expressing VEGFR-2 (e.g., HUVECs or engineered cell lines)
-
This compound and other inhibitors
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA reagents for VEGFR-2 detection
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or control compounds for a specific duration.
-
-
Heating:
-
Aliquot the treated cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler to induce protein denaturation.
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble VEGFR-2:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble VEGFR-2 in the supernatant using Western blotting or an ELISA specific for VEGFR-2.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble VEGFR-2 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and varying the inhibitor concentration.
-
Visualizing Cellular Processes
To better understand the context of this compound's action and the experimental approaches to validate its target engagement, the following diagrams illustrate the VEGFR-2 signaling pathway and the workflows for the described experimental protocols.
VEGFR-2 Signaling Pathway and Inhibition by this compound
Western Blot Workflow for p-VEGFR-2
Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzoic acid, 4-[[4-[[2-[2,4-dioxo-5-(phenylmethylene)-3-thiazolidinyl]acetyl]amino]benzoyl]amino]-, ethyl ester | 2455414-26-1 [chemicalbook.com]
- 5. Western Blotting of HUVEC and Hepa1-6 Cells [bio-protocol.org]
A Comparative Guide to the Efficacy of Leading VEGFR-2 Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of several prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase inhibitors (TKIs). By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document serves as a valuable resource for researchers in oncology and angiogenesis.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumor cells often exploit this pathway to establish a blood supply, which is crucial for their growth and metastasis. Consequently, inhibiting the tyrosine kinase activity of VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology. This guide focuses on a comparative analysis of four widely studied and clinically relevant VEGFR-2 TKIs: Sunitinib, Sorafenib, Axitinib, and Lenvatinib.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of Sunitinib, Sorafenib, Axitinib, and Lenvatinib against VEGFR-2 and a selection of other relevant kinases. This multi-target profile can contribute to both the therapeutic efficacy and the side-effect profile of these inhibitors.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) | Lenvatinib IC50 (nM) |
| VEGFR-2 (KDR) | 80[1][2] | 90[3][4][5][6] | 0.2[7][8] | 4.0[9][10] |
| VEGFR-1 (Flt-1) | - | 26[3] | 1.2[7] | 22[9][10] |
| VEGFR-3 (Flt-4) | - | 20[3][4][5] | 0.1-0.3[7][8] | 5.2[9][10] |
| PDGFRβ | 2[1][2] | 57[3][4][5] | 1.6[8] | 39[9] |
| c-Kit | - | 68[3][4][5] | 1.7[8] | - |
| Raf-1 | - | 6[3][4] | - | - |
| B-Raf | - | 22[3] | - | - |
| RET | - | 43[3] | - | 35[9] |
Cellular and In Vivo Efficacy
The efficacy of these inhibitors extends beyond purified enzymes to cellular and whole-organism models. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. In these cells, VEGFR-2 TKIs have been shown to inhibit VEGF-induced proliferation and tube formation. In vivo, these compounds have demonstrated the ability to inhibit tumor growth in various xenograft models, which is often correlated with a reduction in microvessel density. For instance, Lenvatinib has been shown to inhibit VEGF-induced proliferation of HUVECs with an IC50 of 3.4 nM and tube formation with an IC50 of 2.7 nM.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for evaluating VEGFR-2 inhibitors.
Caption: A simplified diagram of the VEGFR-2 signaling cascade.
Caption: A general workflow for evaluating VEGFR-2 TKIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include controls with DMSO only (no inhibitor) and wells with buffer only (background).
-
Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 25 µL of recombinant VEGFR-2 kinase (e.g., at a final concentration of 1-5 ng/µL) to each well, except for the background control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Fibrin Bead Sprouting Assay
This assay assesses the anti-angiogenic potential of compounds in a 3D cell culture model that mimics aspects of in vivo angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Cytodex 3 microcarrier beads
-
Fibrinogen solution
-
Thrombin solution
-
Human dermal fibroblasts
-
Test compounds
Procedure:
-
Coat Cytodex 3 beads with HUVECs by incubating them together in suspension for 4 hours, followed by overnight culture in a flask.
-
Embed a confluent monolayer of human dermal fibroblasts in a fibrin gel at the bottom of a 24-well plate.
-
Resuspend the HUVEC-coated beads in a fibrinogen solution and add this suspension on top of the fibroblast-containing fibrin gel.
-
Add thrombin to polymerize the fibrinogen, embedding the beads in the gel.
-
Add EGM-2 medium containing the test compounds at various concentrations to each well.
-
Incubate the plate for several days (e.g., 3-5 days) to allow for endothelial sprouting from the beads.
-
Fix and stain the cells (e.g., with Calcein AM or by immunofluorescence for CD31).
-
Image the sprouts using microscopy and quantify angiogenic parameters such as the number of sprouts per bead, total sprout length, and branching.
-
Determine the inhibitory effect of the compounds on these parameters.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., a line known to be responsive to anti-angiogenic therapy)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Propagate the chosen human tumor cell line in vitro.
-
Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject a defined number of tumor cells (e.g., 1-10 million) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound and vehicle control to their respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry to determine microvessel density (e.g., by staining for CD31) and to assess apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67 staining).
-
Compare tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.
Conclusion
Sunitinib, Sorafenib, Axitinib, and Lenvatinib are all potent inhibitors of VEGFR-2, but they exhibit distinct kinase selectivity profiles and potencies. Axitinib demonstrates the highest potency against VEGFR-2 in in vitro kinase assays. The multi-targeted nature of these inhibitors can be advantageous in targeting multiple pathways involved in tumor growth and angiogenesis, but may also contribute to a broader range of side effects. The selection of an appropriate inhibitor for further research or clinical development will depend on the specific context, including the tumor type and its molecular characteristics. The experimental protocols provided herein offer a foundation for the preclinical evaluation and comparison of these and other novel VEGFR-2 TKIs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Effect of Vegfr-2-IN-24 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-24, with established anti-angiogenic agents. Due to the absence of publicly available in vivo data for this compound, this document outlines the standard experimental methodologies and presents in vivo data for well-characterized alternatives—Sunitinib, Sorafenib, and the murine VEGFR-2 antibody, DC101—to establish a framework for its potential preclinical validation.
Introduction to this compound and Anti-Angiogenic Therapy
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process, making them prime targets for anti-cancer therapies. This compound is a potent small molecule inhibitor of VEGFR-2. This guide will detail its known in vitro activity and provide a comparative landscape of established inhibitors to contextualize its potential for in vivo anti-angiogenic efficacy.
This compound: In Vitro Activity
This compound, also identified as compound 8f, has demonstrated significant inhibitory activity in preclinical in vitro studies.[1] The following table summarizes its performance in enzymatic and cell-based assays.
| Parameter | This compound (Compound 8f) | Reference |
| VEGFR-2 Kinase Inhibition (IC50) | 0.22 µM | [1] |
| Cellular Cytotoxicity (IC50) | ||
| HepG2 (Hepatocellular Carcinoma) | 11.19 µM | [1] |
| HCT-116 (Colorectal Carcinoma) | 8.99 µM | [1] |
| MCF-7 (Breast Cancer) | 7.10 µM | [1] |
Comparative In Vivo Anti-Angiogenic Effects of Alternative VEGFR-2 Inhibitors
To benchmark the potential in vivo efficacy of this compound, this section presents data from common preclinical models for established VEGFR-2 inhibitors.
Murine Xenograft Tumor Models
Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a gold standard for evaluating anti-cancer therapies. The primary endpoint is typically the inhibition of tumor growth.
| Compound | Tumor Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Sunitinib | RENCA (Renal Cell Carcinoma) | 40 mg/kg/day, oral | Significant reduction in tumor volume | |
| Sorafenib | PLC/PRF/5 (Hepatocellular Carcinoma) | 30 mg/kg/day, oral | Significant suppression of tumor growth | |
| DC101 | U87 (Glioblastoma) | 40 mg/kg, i.p., twice weekly | Significant delay in tumor growth |
Matrigel Plug Assay
The Matrigel plug assay is a rapid in vivo method to quantify angiogenesis. Matrigel, a basement membrane extract, mixed with a pro-angiogenic factor (like VEGF or bFGF) is implanted subcutaneously in mice. The formation of new blood vessels into the plug is then quantified.
| Compound | Pro-Angiogenic Stimulus | Dose | Inhibition of Angiogenesis (Hemoglobin Content) | Reference |
| Sunitinib | VEGF | 20 mg/kg | Significant reduction | |
| Sorafenib | bFGF | 30 mg/kg | Significant decrease | |
| DC101 | VEGF | 10 mg/kg | Marked inhibition |
Zebrafish Angiogenesis Model
The zebrafish embryo is a powerful vertebrate model for studying angiogenesis due to its transparency and rapid development. The formation of intersegmental vessels (ISVs) can be easily visualized and quantified.
| Compound | Concentration | Effect on ISV Formation | Reference |
| Sunitinib | 100 nM | Complete inhibition | |
| Sorafenib | 200 nM | Significant reduction |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to guide the potential preclinical evaluation of this compound.
Murine Xenograft Tumor Model Protocol
-
Cell Culture: Human tumor cells (e.g., HCT-116) are cultured under standard conditions.
-
Animal Model: 6-8 week old immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: 1-5 x 106 tumor cells in 100-200 µL of sterile PBS or culture medium are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment: Mice are randomized into control and treatment groups. This compound (or comparator) is administered at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be processed for histological analysis (e.g., CD31 staining for microvessel density).
Matrigel Plug Assay Protocol
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. A pro-angiogenic factor (e.g., 150 ng/mL VEGF) and heparin (10 units/mL) are added. The test compound (e.g., this compound) is mixed with the Matrigel for the treatment group.
-
Injection: 0.5 mL of the Matrigel mixture is injected subcutaneously into the ventral midline of C57BL/6 mice.
-
Incubation: The Matrigel solidifies to form a plug. After a set period (e.g., 7-14 days), the mice are euthanized.
-
Analysis: The Matrigel plugs are excised. Angiogenesis can be quantified by measuring the hemoglobin content of the plugs using a Drabkin reagent kit, which correlates with the extent of vascularization. Plugs can also be fixed, sectioned, and stained with anti-CD31 antibody to visualize and quantify blood vessels.
Zebrafish Angiogenesis Assay Protocol
-
Zebrafish Maintenance: Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)) are used.
-
Drug Exposure: At 24 hours post-fertilization (hpf), embryos are placed in multi-well plates containing embryo medium with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Imaging: At 48-72 hpf, embryos are anesthetized and mounted in a methylcellulose solution. The formation of intersegmental vessels (ISVs) is observed and imaged using a fluorescence microscope.
-
Quantification: The number of complete ISVs is counted for each embryo. The percentage of inhibition is calculated relative to the vehicle-treated control group.
Visualizing the Molecular Pathway and Experimental Logic
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
References
A Researcher's Guide to Assessing the Cross-Reactivity of Vegfr-2-IN-24 with Other Receptor Tyrosine Kinases
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have become a vital strategy in cancer therapy.[1] However, the high degree of similarity within the kinase domain family often leads to off-target effects, where inhibitors interact with other receptor tyrosine kinases (RTKs). This cross-reactivity can result in unforeseen side effects or, in some cases, beneficial multi-targeting effects.[1][3] Therefore, a thorough assessment of the selectivity profile of any new VEGFR-2 inhibitor, such as the hypothetical Vegfr-2-IN-24, is paramount for its development as a safe and effective therapeutic agent. This guide provides a framework for evaluating the cross-reactivity of a novel VEGFR-2 inhibitor, using comparative data from established inhibitors and outlining standard experimental protocols.
Comparative Kinase Selectivity Profiles
A critical step in characterizing a new inhibitor is to determine its inhibitory concentration (IC50) or percentage of inhibition against a panel of related kinases. The following table summarizes the selectivity data for several known VEGFR-2 inhibitors, providing a benchmark for what might be expected for this compound.
| Kinase Target | CHMFL-VEGFR2-002 (GI50, nM) | Rivoceranib (% Inhibition @ 160 nM) | VH02 (IC50, µM) |
| VEGFR-2 | 150 | 96.1% | 0.56 |
| VEGFR-1 | >10,000 | 93.3% | Not Reported |
| VEGFR-3 | >10,000 | 92.9% | Not Reported |
| PDGFRα | 620 | Not Reported | >1 |
| PDGFRβ | 618 | 62.1% | >1 |
| FGFR | >10,000 | Not Reported | Not Reported |
| CSF1R | >10,000 | Not Reported | Not Reported |
| KIT | Not Reported | 47.3% | Not Reported |
| RET | Not Reported | 71.7% | Not Reported |
| EGFR | >10,000 | Not Reported | Modest |
Data sourced from studies on CHMFL-VEGFR2-002[3], Rivoceranib[2], and VH02[4].
Signaling Pathway Context
Understanding the signaling pathways of VEGFR-2 and potentially cross-reactive kinases is essential for interpreting selectivity data. The diagram below illustrates the VEGFR-2 signaling cascade and highlights other RTKs that are often inhibited by VEGFR-2 targeted drugs.
Experimental Protocols for Kinase Profiling
To determine the cross-reactivity of "this compound," a comprehensive kinase screening assay is necessary. Below is a generalized protocol for a biochemical kinase assay.
Objective: To determine the inhibitory activity of this compound against a panel of receptor tyrosine kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFRβ, FGFR1, c-Kit, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition: Add the diluted this compound or a DMSO control to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a concentration of ATP that is close to the Km value for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent and a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
The following diagram outlines a typical workflow for assessing inhibitor cross-reactivity.
Conclusion
The preclinical characterization of a novel VEGFR-2 inhibitor like this compound must include a thorough evaluation of its cross-reactivity with other kinases. By employing comprehensive biochemical or cellular screening assays and comparing the resulting selectivity profile to that of established inhibitors, researchers can gain crucial insights into the potential therapeutic window and off-target liabilities of the compound. This systematic approach is essential for guiding further drug development efforts and ultimately for delivering safer and more effective treatments to patients.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Vegfr-2-IN-24 Versus Commercial VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to VEGFR-2 Inhibition
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a comprehensive, data-driven comparison of the novel inhibitor Vegfr-2-IN-24 against three widely used, commercially available VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib. Our analysis focuses on biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols to aid in your research and development endeavors.
At a Glance: Comparative Potency and Cellular Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its commercial counterparts against VEGFR-2 and selected cancer cell lines. This data provides a snapshot of their relative potency and potential therapeutic efficacy.
| Compound | VEGFR-2 IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | 0.22[1] | 11.19[1] | 8.99[1] | 7.10[1] |
| Sorafenib | 0.09[2] | ~5.88-7.31 | ~9.25 | ~10.75 |
| Sunitinib | 0.08[2] | ~2.23 | >10 | ~4.77 |
| Axitinib | 0.0002[2] | >10 | >10 | >10 |
Note: IC50 values for commercial inhibitors are compiled from various sources and may not be directly comparable due to differing experimental conditions. Direct head-to-head experimental data for all compounds under identical conditions is not currently available in published literature.
Understanding the Mechanism: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[3] Inhibitors like this compound typically function by competing with ATP for the kinase domain's binding site, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream pathways.[4]
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow: A Guide to Inhibitor Evaluation
The systematic evaluation of a VEGFR-2 inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo models. The following diagram outlines a typical experimental workflow.
Caption: Standard workflow for VEGFR-2 inhibitor testing.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed protocols for the key experiments cited in this guide.
VEGFR-2 Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Sorafenib, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by diluting VEGFR-2 and the poly(Glu, Tyr) substrate in kinase buffer.
-
Dispense 5 µL of the kinase/substrate solution into each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells (e.g., HCT-116, MDA-MB-231)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to their respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth inhibition in the treated groups to the control group to evaluate the efficacy of the test compound.
-
Selectivity Profile: A Critical Consideration
While potent inhibition of the primary target is desirable, the off-target effects of a kinase inhibitor can lead to unwanted side effects. Therefore, understanding the selectivity profile is crucial.
-
This compound: The broader kinase selectivity profile for this compound is not yet extensively published. Further studies are needed to fully characterize its off-target activities.
-
Sorafenib: Known to be a multi-kinase inhibitor, Sorafenib also targets Raf kinases (B-Raf and c-Raf), PDGFR-β, c-KIT, and FLT3.[2] This broad spectrum of activity may contribute to both its efficacy and its side-effect profile.
-
Sunitinib: Similar to Sorafenib, Sunitinib is a multi-targeted inhibitor with activity against PDGFRs, c-KIT, FLT3, and RET, in addition to VEGFRs.[2]
-
Axitinib: Generally considered more selective for VEGFRs 1, 2, and 3 compared to Sorafenib and Sunitinib.[5] However, it also inhibits PDGFR and c-KIT at higher concentrations.
Conclusion
This compound demonstrates promising inhibitory activity against VEGFR-2 and shows efficacy in suppressing the growth of various cancer cell lines. Its biochemical potency against VEGFR-2 is comparable to that of Sorafenib and Sunitinib, although it appears less potent than Axitinib in this regard. In cellular assays, the IC50 values of this compound are in the low micromolar range, indicating a need for further optimization to enhance cellular potency.
The choice of a VEGFR-2 inhibitor for research or therapeutic development will depend on the specific context, balancing on-target potency with the desired selectivity profile. This guide provides the foundational data and methodologies to assist researchers in making informed decisions and designing further comparative studies. The provided experimental protocols offer a starting point for the in-house evaluation and direct comparison of these and other novel VEGFR-2 inhibitors.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Potency of Vegfr-2-IN-24 in Halting VEGFR-2 Phosphorylation: A Comparative Analysis
For Immediate Release
A deep dive into the inhibitory effects of Vegfr-2-IN-24 on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation reveals its standing among a competitive landscape of kinase inhibitors. This guide offers a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their evaluation of this potent anti-angiogenic compound.
This compound has emerged as a significant inhibitor of VEGFR-2, a key mediator in the signaling cascade that leads to angiogenesis—the formation of new blood vessels. This process is crucial in tumor growth and metastasis. The inhibitory mechanism of compounds like this compound typically involves competing with ATP for the binding site on the kinase domain of VEGFR-2, thereby preventing the autophosphorylation necessary for receptor activation and downstream signaling.
Comparative Inhibitory Potency
To contextualize the efficacy of this compound, its half-maximal inhibitory concentration (IC50) is compared against other well-established VEGFR-2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by half, with lower values indicating greater potency.
| Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound |
| This compound | 220 | No |
| Apatinib (Rivoceranib) | 1 | No |
| Axitinib | 0.2 | No |
| Cabozantinib (XL184) | 0.035 | No |
| Ki8751 | 0.9 | No |
| Sorafenib | 51.41 | Yes |
| Sunitinib | 80 | No |
| Vandetanib | 40 | No |
| Vatalanib (PTK787) | 37 | No |
Note: The IC50 values presented are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.
This compound demonstrates potent inhibition of VEGFR-2 with an IC50 value of 0.22 µM (220 nM)[1]. While not as potent as some multi-kinase inhibitors like Cabozantinib or Axitinib, its efficacy is comparable to other established VEGFR-2 inhibitors, positioning it as a valuable tool for angiogenesis research.
Deciphering the VEGFR-2 Signaling Cascade
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of events critical for angiogenesis. Understanding this pathway is essential to appreciate the mechanism of action of inhibitors like this compound.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Verification of Inhibition
The inhibitory activity of compounds against VEGFR-2 phosphorylation is typically determined through in vitro kinase assays. These assays quantify the extent of phosphorylation in the presence of varying concentrations of the inhibitor.
Key Experimental Methodologies:
1. In Vitro VEGFR-2 Kinase Assay (Luminescence-Based):
This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase domain. A decrease in ATP consumption in the presence of an inhibitor indicates its potency.
-
Materials: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and ATP.
-
Dispense the reaction mixture into a 96-well plate.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the wells. A positive control (no inhibitor) and a blank (no kinase) are included.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).
-
Terminate the reaction and deplete the remaining ATP by adding a reagent from the detection kit.
-
Convert the ADP generated to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.
-
2. Cellular VEGFR-2 Phosphorylation Assay (ELISA-Based):
This assay measures the level of VEGFR-2 phosphorylation within intact cells upon stimulation with VEGF, providing a more physiologically relevant assessment of inhibitor activity.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.
-
Protocol Outline:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with a known concentration of VEGF-A to induce VEGFR-2 phosphorylation.
-
Lyse the cells to release the cellular proteins.
-
Quantify the amount of phosphorylated VEGFR-2 using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) with antibodies specific for phosphorylated VEGFR-2.
-
Determine the dose-dependent inhibition of VEGFR-2 phosphorylation and calculate the IC50 value.
-
Caption: Workflow for in vitro and cellular VEGFR-2 phosphorylation assays.
Conclusion
This compound stands as a potent and valuable research tool for investigating the intricacies of VEGFR-2 signaling and angiogenesis. Its well-characterized inhibitory activity, benchmarked against a range of established inhibitors, provides a solid foundation for its application in preclinical studies. The detailed experimental protocols provided in this guide offer a clear path for researchers to independently verify and expand upon these findings, ultimately contributing to the development of novel anti-cancer therapies targeting the VEGF/VEGFR-2 axis.
References
Head-to-Head Comparison: Vegfr-2-IN-24 and Axitinib in VEGFR-2 Inhibition
For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of two inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Vegfr-2-IN-24, a research compound, and Axitinib, an FDA-approved drug. This comparison aims to objectively present their performance based on available experimental data.
Biochemical and Cellular Activity
Axitinib emerges as a significantly more potent and selective inhibitor of VEGFR-2 compared to this compound, based on the available data. Axitinib's inhibitory activity is in the sub-nanomolar range, whereas this compound exhibits micromolar potency. Furthermore, Axitinib has been extensively characterized against a panel of kinases, demonstrating high selectivity for VEGFRs.[1][2][3] In contrast, the broader selectivity profile of this compound is not publicly available.
| Parameter | This compound | Axitinib | Reference |
| VEGFR-2 IC50 | 0.22 µM | 0.2 nM | [2][4] |
| VEGFR-1 IC50 | Not Available | 0.1 nM | [2] |
| VEGFR-3 IC50 | Not Available | 0.1-0.3 nM | [2] |
| PDGFRβ IC50 | Not Available | 1.6 nM | [3] |
| c-Kit IC50 | Not Available | 1.7 nM | [2] |
| Cellular Activity (HepG2) | IC50: 11.19 µM | - | [4] |
| Cellular Activity (MCF-7) | IC50: 7.10 µM | - | [4] |
| Cellular Activity (HCT-116) | IC50: 8.99 µM | - | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.
Mechanism of Action: Targeting the Angiogenic Pathway
Both this compound and Axitinib are small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain.[5][6][7] By doing so, they prevent the autophosphorylation and activation of the receptor, which is a critical step in the signaling cascade that leads to angiogenesis, the formation of new blood vessels.[8][9] This process is crucial for tumor growth and metastasis.[7]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a series of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[7][8] These pathways promote endothelial cell proliferation, migration, survival, and vascular permeability.[7][9] By inhibiting VEGFR-2, both compounds effectively block these downstream signals, leading to an anti-angiogenic effect.[5][10]
VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of kinase inhibitors. Below are representative methodologies for key assays.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Workflow for an In Vitro Kinase Inhibition Assay.
Methodology:
-
Compound Preparation: The inhibitor is serially diluted to a range of concentrations.
-
Reaction Setup: Recombinant human VEGFR-2 enzyme is incubated with the inhibitor in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by adding a peptide substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
For this compound, a VEGFR-2 inhibition assay was performed, yielding an IC50 of 0.22 µM.[4]
Cell Viability/Cytotoxicity Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Data Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to an untreated control is calculated, and the IC50 value is determined.
For this compound, this assay was performed on HepG2, MCF-7, and HCT-116 cell lines, with IC50 values of 11.19 µM, 7.10 µM, and 8.99 µM, respectively, after 72 hours of incubation.[4] Axitinib has also been evaluated in numerous cell viability assays across various cancer cell lines, with its anti-proliferative effects being demonstrated.[11][12]
In Vivo Efficacy
Axitinib has undergone extensive in vivo testing in preclinical models and has been evaluated in numerous clinical trials. In xenograft models of various cancers, including breast, colon, and lung, Axitinib has demonstrated significant anti-tumor activity, which is associated with the inhibition of angiogenesis.[11] A Phase III clinical trial in patients with metastatic renal cell carcinoma showed that Axitinib significantly extended progression-free survival compared to sorafenib.[1]
Currently, there is no publicly available in vivo data for this compound.
Conclusion
Based on the available data, Axitinib is a highly potent and selective inhibitor of VEGFR-2 with well-documented in vitro and in vivo efficacy, leading to its clinical approval for the treatment of advanced renal cell carcinoma.[1][10][13] this compound is a research compound with demonstrated inhibitory activity against VEGFR-2 in the micromolar range and cytotoxic effects against several cancer cell lines.
For researchers seeking a well-characterized, potent, and selective tool compound or a clinically relevant inhibitor for comparative studies, Axitinib is the superior choice. This compound may be of interest for initial exploratory studies, but its lower potency and the lack of comprehensive characterization, including its selectivity profile and in vivo activity, are significant limitations for advanced drug development programs. Further investigation is required to fully understand the therapeutic potential of this compound.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Axitinib - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-24: A Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle Vegfr-2-IN-24 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]
Step-by-Step Disposal Procedure
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
For solutions of this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with incompatible chemicals.[4][5]
-
-
Labeling:
-
Properly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage:
-
Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.[5][6]
-
Ensure containers are kept closed except when adding waste.[6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
-
Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in regular trash.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal of the hazardous waste.[6][8]
-
Quantitative Data and Hazard Summary
Based on information for similar tyrosine kinase inhibitors and general laboratory chemical waste guidelines, the following table summarizes key information.
| Parameter | Guideline | Source |
| Toxicity | Potent VEGFR-2 inhibitor with an IC50 of 0.22 µM. Likely harmful if swallowed. | [1] |
| Environmental Hazard | Assumed to be toxic to aquatic life with long-lasting effects, similar to other kinase inhibitors. | Inferred |
| Container Type | Compatible, leak-proof, and clearly labeled hazardous waste containers. | [4][6] |
| Storage Conditions | Cool, dry, well-ventilated area, away from incompatible materials. | [3] |
| Disposal Method | Via a licensed hazardous waste disposal contractor. | [2] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to the specific research literature and methodologies provided by the supplier. MedChemExpress notes its use in in-vitro studies with human tumor cell lines at concentrations ranging from 0 to 1000 µM for 72 hours.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Vegfr-2-IN-24
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Vegfr-2-IN-24, a potent VEGFR-2 inhibitor used in tumor research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar VEGFR-2 inhibitors suggest that this compound should be handled as a hazardous substance. Potential hazards include acute oral toxicity and adverse effects on aquatic life. Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves.[1] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects eyes from splashes, aerosols, and fine particles of the compound. |
| Body Protection | A disposable, fluid-resistant or impermeable gown with long sleeves and tight-fitting cuffs.[1][4] | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified fume hood or biosafety cabinet.[2][4] | Minimizes the risk of inhaling aerosolized particles of the potent compound. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to ensure the stability of this compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure that a designated and clearly marked area for working with potent compounds is prepared. This area should be equipped with a chemical fume hood or a Class II Biosafety Cabinet.[4]
-
Personal Protective Equipment (PPE): Don the recommended PPE as detailed in Table 1 before handling the compound.
-
Weighing and Reconstitution:
-
Handle the solid form of this compound in a chemical fume hood to avoid inhalation of the powder.
-
Use dedicated spatulas and weighing boats.
-
When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
-
-
Cell Culture and In Vitro Assays:
-
All manipulations involving this compound, including media preparation and cell treatment, should be performed in a certified Class II Biosafety Cabinet.
-
Use dedicated incubators for cell cultures treated with hazardous compounds, if possible.
-
-
Decontamination:
-
Wipe down all work surfaces (fume hood, biosafety cabinet, benchtop) with an appropriate deactivating solution (e.g., a solution of bleach followed by a neutralizing agent like sodium thiosulfate, or a commercially available surface decontaminant) after each use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6]
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Spill Management and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Chemical Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate the immediate area if the spill is large or if there is a risk of significant airborne powder.
-
Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill:
-
For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or granules) starting from the outside and working inwards.
-
For solid spills, gently cover with a damp cloth or absorbent paper to avoid raising dust. DO NOT dry sweep.
-
-
Clean the Spill:
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a deactivating solution, followed by a thorough rinse with water.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: DO NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Procedure for Waste Disposal:
-
Segregation: Segregate all this compound waste from other laboratory waste streams. This includes:
-
Unused or expired compound.
-
Contaminated consumables (e.g., pipette tips, vials, plates).
-
Contaminated PPE.
-
Spill cleanup materials.
-
-
Containment: Collect all hazardous waste in clearly labeled, leak-proof containers.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Spill Response
The following diagram illustrates the step-by-step procedure for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. gerpac.eu [gerpac.eu]
- 5. VEGFR-2-IN-6|444731-47-9|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
